molecular formula C19H17F4NO5 B213626 N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide

N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide

Cat. No. B213626
M. Wt: 415.3 g/mol
InChI Key: KEUWRMMMIBSVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide, also known as TFB-TDP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in various cellular processes. For example, N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in regulating gene expression. Inhibition of HDACs has been shown to have anti-cancer and neuroprotective effects, which may explain some of the observed effects of N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide.
Biochemical and Physiological Effects:
N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application and experimental conditions. For example, N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and oxidative stress. In animal studies, N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain, suggesting potential applications in treating Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide is its high potency and selectivity, which makes it a promising candidate for developing new drugs. Additionally, N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide is relatively easy to synthesize and purify, which makes it more accessible for researchers. However, one of the limitations of N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide is its limited solubility in water, which can make it more challenging to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research on N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide. One area of interest is developing new drugs based on the structure of N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide, which may exhibit improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide, which may provide insights into new therapeutic targets for various diseases. Finally, more research is needed to explore the potential applications of N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide in different fields, such as neuroscience and materials science.

Synthesis Methods

The synthesis of N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide involves the reaction of 2-acetyl-4,5-dimethoxyaniline with 3-(1,1,2,2-tetrafluoroethoxy)benzoyl chloride in the presence of triethylamine. The resulting product is then purified through column chromatography, yielding N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide as a white crystalline solid with a high purity.

Scientific Research Applications

N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been extensively studied for its potential use in medicinal chemistry and drug discovery. Its unique structure and properties make it a promising candidate for developing new drugs that target various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to exhibit potent anti-cancer activity in vitro and in vivo, making it a potential lead compound for developing new anti-cancer drugs. Additionally, N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a crucial role in the development of Alzheimer's disease.

properties

Product Name

N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide

Molecular Formula

C19H17F4NO5

Molecular Weight

415.3 g/mol

IUPAC Name

N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide

InChI

InChI=1S/C19H17F4NO5/c1-10(25)13-8-15(27-2)16(28-3)9-14(13)24-17(26)11-5-4-6-12(7-11)29-19(22,23)18(20)21/h4-9,18H,1-3H3,(H,24,26)

InChI Key

KEUWRMMMIBSVTK-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F)OC)OC

Canonical SMILES

CC(=O)C1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F)OC)OC

Origin of Product

United States

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